3-Acetyl-5alpha-androstan-17beta-ol
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Overview
Description
3-Acetyl-5alpha-androst-2-en-17beta-ol is an androstanoid.
Scientific Research Applications
Neurosteroid Analogs and GABA Receptors
Research has shown that some 17-substituted androstan-3alpha-ol analogs, closely related to 3-Acetyl-5alpha-androstan-17beta-ol, act as positive allosteric modulators of GABA(A) receptors. These compounds, including 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, have demonstrated potent anticonvulsant and anxiolytic-like activities in animal models. Their actions are comparable to or greater than endogenous neurosteroids like allopregnanolone in modulating GABA(A) receptors and in seizure models in mice (Runyon et al., 2009).
Potential in Prostate Imaging
A series of 5alpha-androstan-17beta-ols, related to this compound, were synthesized and evaluated for potential use in developing prostate imaging agents. Their ability to bind to androgen receptors was assessed, showing varied potential for application in imaging (Castonguay et al., 1978).
Antineoplastic Effects
Steroidal amidoesters, including derivatives of 5alpha-androstan-3alpha-ol, have been studied for their antineoplastic effects against various carcinoma cells. One such compound, the 4-[N,N-bis(2-chloroethyl)amino]benzoate of 17beta-acetamido-5alpha-androstan-3beta-ol, demonstrated significant cytotoxic effects against squamous cell carcinoma (Camoutsis et al., 1999).
Modulation of Estrogen Receptor-Mediated Gene Transcription
The androgen metabolite 5alpha-androstane-3beta, 17beta-diol, a closely related compound, has been found to be a potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells. It activates gene transcription via an estrogen receptor pathway, highlighting its potential role in neurobiology (Pak et al., 2005).
Antimicrobial and Cancer Cell Growth Inhibitory Activities
Steroidal amides like 3beta-acetoxy-17beta-(L-prolyl)amino-5alpha-androstane have shown significant antimicrobial activity against various gram-positive clinical isolates and inhibitory effects on human cancer cell growth. These findings suggest potential therapeutic applications in treating bacterial infections and cancer (Pettit et al., 2000).
Properties
CAS No. |
17006-89-2 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)14-8-10-20(2)15(12-14)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h8,15-19,23H,4-7,9-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
WMGRPBXJTKDUHJ-BPSSIEEOSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
SMILES |
CC(=O)C1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Canonical SMILES |
CC(=O)C1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
17006-89-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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